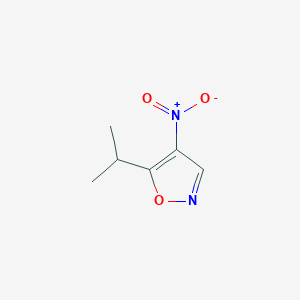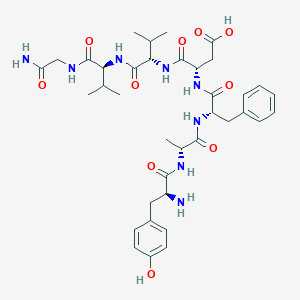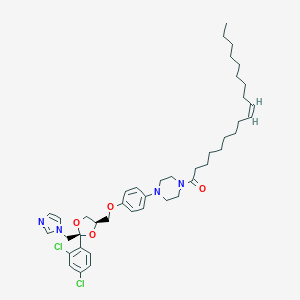
5-Isopropyl-4-nitroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-4-nitroisoxazole (INZ) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. INZ is a five-membered heterocyclic compound that contains both a nitro and an isoxazole group. The unique structure of INZ makes it a promising candidate for drug development, as it has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-4-nitroisoxazole is not fully understood. However, it is believed that the biological activity of 5-Isopropyl-4-nitroisoxazole is due to its ability to interact with specific targets in cells, such as enzymes and receptors. 5-Isopropyl-4-nitroisoxazole has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. 5-Isopropyl-4-nitroisoxazole has also been shown to interact with specific receptors in the brain, which can lead to the modulation of neurotransmitter release.
Biochemische Und Physiologische Effekte
5-Isopropyl-4-nitroisoxazole has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 5-Isopropyl-4-nitroisoxazole can inhibit the growth of various cancer cell lines and exhibit antimicrobial activity against certain bacterial strains. 5-Isopropyl-4-nitroisoxazole has also been shown to modulate the release of neurotransmitters in the brain, which can lead to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Isopropyl-4-nitroisoxazole in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 5-Isopropyl-4-nitroisoxazole is also stable under standard laboratory conditions, making it easy to handle and store. However, one limitation of using 5-Isopropyl-4-nitroisoxazole in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-Isopropyl-4-nitroisoxazole. One potential application is the development of novel drugs for the treatment of neurodegenerative diseases. 5-Isopropyl-4-nitroisoxazole has been shown to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, making it a promising candidate for drug development. Another potential application is the use of 5-Isopropyl-4-nitroisoxazole as a building block for the synthesis of novel materials with unique properties, such as conductivity and luminescence. Overall, the study of 5-Isopropyl-4-nitroisoxazole has the potential to lead to the development of new drugs and materials with a wide range of applications.
Synthesemethoden
5-Isopropyl-4-nitroisoxazole can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the preparation of the isoxazole ring followed by the introduction of the nitro group. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-4-nitroisoxazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 5-Isopropyl-4-nitroisoxazole has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. 5-Isopropyl-4-nitroisoxazole has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In materials science, 5-Isopropyl-4-nitroisoxazole has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
122685-99-8 |
|---|---|
Produktname |
5-Isopropyl-4-nitroisoxazole |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
4-nitro-5-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C6H8N2O3/c1-4(2)6-5(8(9)10)3-7-11-6/h3-4H,1-2H3 |
InChI-Schlüssel |
AEHBTLNLCQHPFG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NO1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)C1=C(C=NO1)[N+](=O)[O-] |
Synonyme |
Isoxazole, 5-(1-methylethyl)-4-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















